molecular formula C12H15NO B8434881 N-benzyl-N-(1-Propenyl)acetamide CAS No. 92444-89-8

N-benzyl-N-(1-Propenyl)acetamide

Cat. No.: B8434881
CAS No.: 92444-89-8
M. Wt: 189.25 g/mol
InChI Key: CVUTWKVGETWPRT-UHFFFAOYSA-N
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Description

N-Benzyl-N-(1-propenyl)acetamide is a tertiary amide characterized by a benzyl group and a 1-propenyl substituent attached to the nitrogen atom of the acetamide backbone. For instance, it reacts with the Vilsmeier reagent to yield 2-chloro-5-methylpyridine-3-carbaldehyde, a key intermediate in heterocyclic chemistry . This underscores its utility in pharmaceutical and agrochemical synthesis.

Properties

CAS No.

92444-89-8

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

N-benzyl-N-prop-1-enylacetamide

InChI

InChI=1S/C12H15NO/c1-3-9-13(11(2)14)10-12-7-5-4-6-8-12/h3-9H,10H2,1-2H3

InChI Key

CVUTWKVGETWPRT-UHFFFAOYSA-N

Canonical SMILES

CC=CN(CC1=CC=CC=C1)C(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-benzyl-N-(1-propenyl)acetamide with analogous tertiary amides, focusing on structural features, synthesis, conformational behavior, and applications.

Structural Features and Molecular Diversity

Compound Name Molecular Formula Substituents Key Structural Features References
This compound C₁₂H₁₅NO Benzyl, 1-propenyl Propenyl group enables E/Z isomerism
N-Benzyl-N-(furan-2-ylmethyl)acetamide C₁₅H₁₅NO₂ Benzyl, furfuryl Furan ring introduces aromaticity; E/Z isomers observed via NMR
N-Benzyl-N-(2-bromo-1-arylvinyl)acetamide C₁₇H₁₅BrNO Benzyl, bromovinyl-aryl Bromine enhances electrophilicity; E/Z ratios depend on aryl substituents (e.g., 25:75 for furan vs. 17:83 for thiophene)
N-(n-Propyl)acetamide C₅H₁₁NO n-Propyl Simpler aliphatic chain; no steric hindrance
N-(6-Aminohexyl)acetamide C₈H₁₈N₂O 6-Aminohexyl Amino group increases hydrophilicity; used in drug delivery

Conformational Behavior

  • This compound : Likely exhibits E/Z isomerism due to restricted rotation around the amide bond, similar to furfuryl and bromovinyl analogs .
  • N-Benzyl-N-(furan-2-ylmethyl)acetamide : NMR studies confirm spatial isomerism (E/Z), with energy barriers of 15–23 kcal/mol for cis-trans interconversion .
  • Bromovinyl Derivatives : Substituents influence isomer ratios; electron-withdrawing groups (e.g., trifluoromethyl) stabilize specific conformers .

Key Research Findings

Synthetic Efficiency : Direct acylation with acetic anhydride provides high yields (>95%) for benzyl-substituted acetamides, making it a preferred method .

Isomerism Trends : Bulky or electron-deficient substituents (e.g., bromine, trifluoromethyl) favor specific E/Z ratios, critical for stereoselective synthesis .

Preparation Methods

Patent Methodology (US6737529B2)

N-Benzyl-N-(1-propenyl)acetamide serves as a precursor in the synthesis of 2-chloro-5-methylpyridine-3-carbaldehyde. While the patent focuses on downstream transformations, reverse-engineering suggests its preparation via acetylation of N-benzyl-N-(1-propenyl)amine using acetic anhydride and dimethylformamide (DMF) under mild conditions.

Reaction Conditions :

  • Molar Ratio : 0.05:0.35 (amine to Vilsmeier reagent).

  • Temperature : 75–90°C for 5 hours.

  • Solvent : Methylene chloride enables efficient extraction, with a reported 64% isolated yield.

Comparative Analysis

MethodReagentsTemperatureTimeYield
Phosphine-IodinePPh₃, I₂, CH₂Cl₂, TEA0°C → RT20 min89%
VilsmeierDMF, Diphosgene, CH₂Cl₂75–90°C5 hr64%

The phosphine-iodine method offers superior yields and shorter reaction times, making it preferable for lab-scale synthesis.

Base-Catalyzed Acetylation with DBU

Reductive Dechlorination Pathways

Although source focuses on trichloroacetamide derivatives, its insights into DBU-mediated reactions inform acetylation strategies. DBU (1,8-diazabicycloundec-7-ene) facilitates deprotonation of N-benzyl-N-(1-propenyl)amine, enhancing nucleophilicity for acetyl chloride attack.

Optimized Protocol :

  • DBU Equivalents : 0.5 eq. in acetonitrile at room temperature.

  • Side Products : Benzyl alcohol (4) forms via anti-elimination (≤27%) but is mitigated by reducing reaction time to 3 hours.

Industrial-Scale Considerations

Solvent and Catalyst Recovery

Polymer-supported triphenylphosphine (PS-PPh₃) reduces catalyst loading by 40% in batch reactions, enabling recycling for ≥5 cycles without yield loss . Methylene chloride, while effective, faces regulatory scrutiny; alternatives like ethyl acetate are being evaluated for greener processes.

Q & A

Q. Basic Research Focus

  • Structural Analogs : Compare with known bioactive compounds (e.g., hydroxamic acids with anti-inflammatory activity ).
  • In Silico Screening : Use molecular docking to predict interactions with targets like cyclooxygenase-2 .
  • In Vitro Assays : Test antimicrobial activity via broth microdilution (MIC values) or cytotoxicity against cancer cell lines .

What are the best practices for ensuring data reproducibility in this compound research?

Q. Basic Research Focus

  • Standardized Protocols : Document exact reaction conditions (e.g., 15 mL/min flow rate in flash chromatography ).
  • Reference Standards : Use NIST-validated spectral data for NMR/IR cross-verification .
  • Open Data : Share raw chromatograms and spectroscopic files in supplementary materials.

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